Kinsenoside

Übersicht

Beschreibung

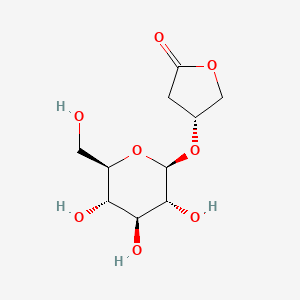

Kinsenoside is a bioactive compound primarily isolated from plants of the genus Anoectochilus, such as Anoectochilus roxburghii, Anoectochilus formosanus, and Anoectochilus koshunensis . This compound exhibits a variety of biological activities and pharmacological effects, including hepatoprotective, anti-hyperglycemic, anti-hyperliposis, anti-inflammatory, vascular protective, and anti-osteoporosis effects . Its chemical formula is C10H16O8, and it has a molecular weight of 264.229 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Kinsenosid kann effizient durch einen chemo-enzymatischen Ansatz synthetisiert werden. Die Aglycone, ®- und (S)-3-Hydroxy-γ-butyrolacton, werden aus D- und L-Apfelsäure durch einen vierstufigen chemischen Ansatz mit einer Ausbeute von 75 % hergestellt . Diese Butyrolactone werden dann unter Verwendung von β-D-Glucosidase als Katalysator in einem homogenen organisch-wässrigen System glycosidiert, wodurch unter optimierten enzymatischen Bedingungen Ausbeuten von 16,8 % erzielt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Kinsenosid beinhaltet die Extraktion aus Anoectochilus-Arten. Der Extraktionsprozess umfasst das Trocknen des Pflanzenmaterials, gefolgt von Lösungsmittelextraktion, Konzentration und Reinigung unter Verwendung chromatographischer Techniken .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Kinsenosid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3) durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Properties

Kinsenoside exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases. Research indicates that this compound can inhibit the production of inflammatory mediators in macrophages and enhance the generation of anti-inflammatory cytokines.

- Mechanism of Action : this compound suppresses the activation of nuclear factor kappa B (NF-κB) pathways, reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in lipopolysaccharide-stimulated macrophages. It also promotes interleukin-10 production, which further mitigates inflammation .

- Case Study : In a study involving mice subjected to endotoxin shock, this compound pretreatment significantly increased survival rates and reduced serum levels of inflammatory markers .

Protection Against Oxidative Stress

This compound has been shown to protect cells from oxidative stress-induced damage, particularly in retinal pigment epithelium cells, which are crucial for eye health.

- Mechanism of Action : this compound reduces oxidative injury by modulating apoptotic pathways and inhibiting the expression of vascular endothelial growth factor (VEGF), which is often upregulated in response to oxidative stress. This dual action helps in protecting against both cell death and neovascularization associated with age-related macular degeneration .

- Case Study : A study demonstrated that this compound treatment significantly improved cell viability and reduced apoptosis in retinal pigment epithelium cells exposed to hydrogen peroxide, suggesting its potential for treating ocular diseases linked to oxidative stress .

Hepatoprotective Effects

This compound shows promise in protecting liver tissues from damage caused by radiation and other harmful agents.

- Mechanism of Action : It regulates key signaling pathways involved in liver fibrosis, specifically the TGFβ1/Smad/CTGF pathway, thereby mitigating liver injury and fibrosis following radiation exposure .

- Case Study : In an animal model of radiation-induced liver fibrosis, this compound administration resulted in reduced collagen deposition and improved liver architecture compared to untreated controls .

Metabolic Disorders

This compound has been studied for its effects on metabolic disorders such as obesity and diabetes.

- Mechanism of Action : It enhances lipid metabolism and exhibits anti-hyperglycemic effects by regulating glucose uptake and lipid profiles, which are crucial for managing metabolic syndrome .

- Case Study : Research indicates that this compound can improve insulin sensitivity and reduce body weight gain in mice fed a high-fat diet, highlighting its potential as a therapeutic agent for obesity-related conditions .

Vascular Protection

This compound has demonstrated vascular protective capabilities by inhibiting inflammatory responses in endothelial cells.

- Mechanism of Action : It targets macrophage activation and reduces inflammation-induced apoptosis in endothelial cells, which is vital for maintaining vascular health .

- Case Study : In vitro studies showed that this compound treatment decreased apoptosis-related neovascularization in human umbilical vein endothelial cells stimulated by inflammatory mediators .

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of NF-κB activation | Increased survival in endotoxin shock models |

| Oxidative stress protection | Modulation of apoptotic pathways | Improved cell viability in oxidative stress models |

| Hepatoprotection | Regulation of TGFβ1/Smad/CTGF pathway | Reduced liver fibrosis post-radiation |

| Metabolic disorders | Enhancement of lipid metabolism | Improved insulin sensitivity and weight management |

| Vascular protection | Reduction of inflammation-induced apoptosis | Decreased neovascularization in endothelial cells |

Wirkmechanismus

Kinsenoside is often compared with other similar compounds such as goodyeroside A, which is an epimer of this compound . Both compounds exhibit protective effects on liver cells and possess anti-inflammatory and anti-hyperglycemic properties . this compound is unique due to its broader range of biological activities and higher efficacy in certain therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Kinsenosid wird häufig mit anderen ähnlichen Verbindungen wie Goodyeroside A verglichen, das ein Epimer von Kinsenosid ist . Beide Verbindungen zeigen schützende Wirkungen auf Leberzellen und besitzen entzündungshemmende und antihyperglykämische Eigenschaften . Kinsenosid ist aufgrund seiner breiteren Palette biologischer Aktivitäten und höheren Wirksamkeit in bestimmten therapeutischen Anwendungen einzigartig .

Ähnliche Verbindungen:

- Goodyeroside A

- Ginsenoside (aus Panax ginseng)

- Weitere Glucoside, die aus Anoectochilus-Arten isoliert wurden

Kinsenosid zeichnet sich durch seine vielfältigen pharmakologischen Wirkungen und das Potenzial für die Entwicklung neuer Medikamente aus .

Biologische Aktivität

Kinsenoside, a bioactive compound primarily isolated from the medicinal plant Anoectochilus , exhibits a wide range of biological activities, making it a subject of extensive research. This article provides a detailed overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse sources.

Overview of this compound

This compound is recognized for its multifaceted pharmacological properties, including:

- Antihyperglycemic effects

- Anti-inflammatory activity

- Antioxidant properties

- Hepatoprotective effects

- Immunomodulatory effects

These activities suggest its potential in treating various metabolic and inflammatory diseases.

1. Antihyperglycemic Activity

This compound has demonstrated significant antihyperglycemic effects in various studies. In a study involving streptozotocin-induced diabetic rats, this compound administration at a dose of 15 mg/kg resulted in improved glucose tolerance and enhanced insulin secretion from pancreatic beta cells. The compound was noted to modulate enzymatic antioxidants and reduce oxidative stress markers, contributing to its protective effects on pancreatic islet cells .

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| STZ Diabetic Rats | 15 mg/kg | Improved glucose tolerance; enhanced beta-cell function. | |

| Various Models | N/A | Exhibited anti-hyperglycemic and anti-hyperliposis effects. |

2. Anti-inflammatory Activity

Research has shown that this compound can suppress inflammatory responses. In LPS-stimulated macrophages, this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β while promoting the generation of the anti-inflammatory cytokine IL-10. This dual action suggests its potential in managing acute inflammatory conditions .

| Study | Model | Key Findings |

|---|---|---|

| Mouse Macrophages | Inhibited TNF-α and IL-1β; increased IL-10 levels. | |

| ALD Mice Model | Reduced oxidative stress and inflammation in liver injury. |

3. Antioxidant Properties

This compound has been shown to activate the ERK/Nrf2 signaling pathway, leading to enhanced antioxidant enzyme activities and reduced oxidative stress in aging models. This suggests its potential role in neuroprotection and cognitive function improvement .

| Study | Model | Key Findings |

|---|---|---|

| Aging Mice | Activated ERK/Nrf2 pathway; improved learning and memory capabilities. |

The biological activities of this compound are attributed to several mechanisms:

- Modulation of Cytokine Production : this compound regulates the expression of both pro-inflammatory and anti-inflammatory cytokines, thereby balancing immune responses.

- Antioxidant Activity : It enhances the activity of antioxidant enzymes, reducing oxidative damage in cells.

- Cellular Signaling Pathways : this compound activates key signaling pathways like ERK/Nrf2, which are crucial for cellular defense against stressors.

Case Studies

Several studies highlight the therapeutic potential of this compound:

- Inflammation Management : A study demonstrated that this compound significantly increased survival rates in mice subjected to endotoxin shock by modulating inflammatory responses .

- Liver Protection : this compound showed protective effects against alcoholic liver injury by reducing lipid accumulation and promoting autophagy through AMPK activation .

- Diabetes Treatment : In diabetic rat models, this compound improved insulin sensitivity and reduced blood glucose levels through its antioxidant properties .

Eigenschaften

IUPAC Name |

(4R)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O8/c11-2-5-7(13)8(14)9(15)10(18-5)17-4-1-6(12)16-3-4/h4-5,7-11,13-15H,1-3H2/t4-,5-,7-,8+,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPWBMWFIVRPS-ZGSHZZHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164895 | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151870-74-5 | |

| Record name | Kinsenoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151870-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kinsenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151870745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kinsenoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does kinsenoside exert its anti-inflammatory effects?

A1: this compound has demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), monocyte chemoattractant protein 1 (MCP-1), and macrophage migration inhibitory factor (MIF). [, , , ] Research suggests that it achieves this by suppressing the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. [, , ] Specifically, this compound inhibits NF-κB translocation to the nucleus by both IκBα-dependent and -independent pathways. [] It also inhibits LPS-induced phosphorylation of IκBα and reduces the protein expression of phosphorylated mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. []

Q2: What is the role of this compound in regulating oxidative stress?

A2: this compound exhibits antioxidant activity by scavenging hydroxyl radicals and enhancing the activity of antioxidant enzymes. [, ] It has been shown to protect against oxidative stress-induced cell death in various cell types, including retinal pigment epithelium (RPE) cells and nucleus pulposus cells (NPCs). [, ] Notably, this compound activates the Akt/Nrf2 signaling pathway, leading to the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme involved in cellular defense against oxidative damage. [, ]

Q3: How does this compound impact liver fibrosis?

A3: Studies have shown that this compound can alleviate liver fibrosis induced by various factors, including thioacetamide (TAA), radiation, and alcohol consumption. [, , ] It exerts its anti-fibrotic effects by inhibiting the activation of hepatic stellate cells (HSCs), the primary cells responsible for extracellular matrix deposition in liver fibrosis. [] Mechanistically, this compound downregulates connective tissue growth factor (CTGF) expression through the TGF-β1/Smad signaling pathway, thereby inhibiting HSC activation and collagen production. []

Q4: What evidence supports the potential of this compound in treating cholestasis?

A4: Research indicates that this compound can alleviate 17α-ethinylestradiol-induced cholestatic liver injury in rats by inhibiting inflammatory responses and regulating bile acid homeostasis. [] It reduces the expression of pro-inflammatory cytokines IL-1β and IL-6 by inhibiting NF-κB p65 activation. [] Furthermore, this compound enhances the expression of the farnesoid X receptor (FXR) and modulates the expression of bile acid transporters, such as BSEP and NTCP, contributing to the maintenance of bile acid homeostasis. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C10H18O8, and its molecular weight is 266.24 g/mol. []

Q6: What are the challenges associated with this compound extraction and how can they be addressed?

A6: Traditional extraction methods often result in low yields of this compound due to its sensitivity to certain solvents and conditions. [] To address this, researchers have explored alternative extraction techniques, such as ultrasound-assisted extraction (UAE), which has been shown to significantly improve the extraction yield of this compound. [] Optimization of extraction parameters, including solvent concentration, liquid-solid ratio, and temperature, can further enhance the efficiency of this compound extraction. []

Q7: How does this compound impact lipid metabolism and what are its implications for treating hyperlipidemia?

A7: this compound has shown promising antihyperlipidemic effects in animal models. [, ] In high-fat diet-fed rats, this compound significantly reduced body weight, liver weight, and triglyceride levels in the liver. [] Similarly, in aurothioglucose-induced obese mice, this compound suppressed body weight gain, ameliorated liver steatosis, and reduced the deposition of uterine fat pads. [] These findings suggest that this compound may be a potential therapeutic agent for managing hyperlipidemia and related metabolic disorders.

Q8: What is the role of this compound in bone health and osteoporosis?

A8: While specific studies on this compound's effect on bone health are limited, its anti-inflammatory and antioxidant properties, coupled with its positive impact on lipid metabolism, suggest a potential role in managing osteoporosis. [] Further research is warranted to investigate its direct effects on bone cells, bone mineral density, and fracture risk.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.